molecular formula C16H18N2O4S B2968216 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 2034509-61-8

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B2968216
CAS No.: 2034509-61-8
M. Wt: 334.39
InChI Key: IQZWDYLMLSQZBC-UHFFFAOYSA-N
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Description

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, an ethoxy group, and a cyclopentane carboxylic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the ethoxy group. The cyclopentane carboxylic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The benzothiazole ring and ethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: This compound shares the benzothiazole ring and ethoxy group but differs in its overall structure and functional groups.

    3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)prop-2-en-1-one: Another similar compound with a benzothiazole ring and ethoxy group, but with different substituents and chemical properties.

Uniqueness

The uniqueness of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-22-11-5-6-12-13(8-11)23-16(17-12)18-14(19)9-3-4-10(7-9)15(20)21/h5-6,8-10H,2-4,7H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZWDYLMLSQZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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